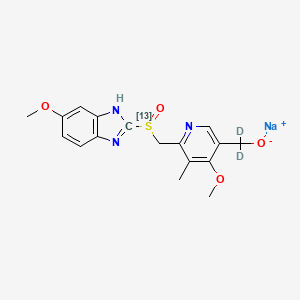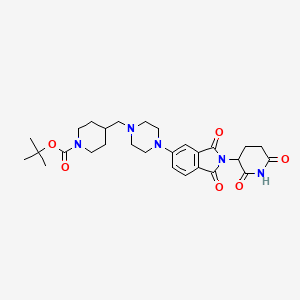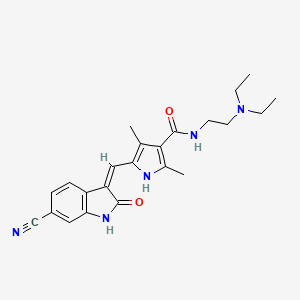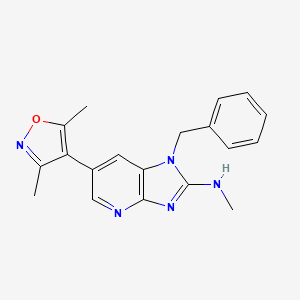
5-Hydroxyomeprazole-13C,d2 (sodium)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxyomeprazole-13C,d2 (sodium) is a stable isotope-labeled analog of 5-Hydroxyomeprazole sodium. It is labeled with carbon-13 and deuterium, making it useful in various scientific research applications, particularly in the field of drug metabolism and pharmacokinetics . This compound is a derivative of omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxyomeprazole-13C,d2 (sodium) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the 5-Hydroxyomeprazole sodium molecule . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of isotope-labeled precursors and standard organic synthesis techniques to achieve the desired labeling .
Industrial Production Methods
Industrial production of 5-Hydroxyomeprazole-13C,d2 (sodium) typically involves large-scale synthesis using isotope-labeled starting materials. The process is optimized for high yield and purity, ensuring that the final product meets the stringent requirements for scientific research applications .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxyomeprazole-13C,d2 (sodium) can undergo various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for studying the compound’s behavior under different conditions and its interactions with other molecules.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide) . The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of 5-Hydroxyomeprazole-13C,d2 (sodium) depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce sulfides .
Applications De Recherche Scientifique
5-Hydroxyomeprazole-13C,d2 (sodium) is widely used in scientific research due to its stable isotope labeling. Some of its key applications include:
Drug Metabolism Studies: It is used as a tracer to study the metabolic pathways and pharmacokinetics of omeprazole and its derivatives.
Pharmacokinetic Studies: The compound helps in understanding the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Biological Research: It is used in studies involving enzyme kinetics and protein-ligand interactions.
Industrial Applications: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
The mechanism of action of 5-Hydroxyomeprazole-13C,d2 (sodium) is similar to that of omeprazole. It inhibits the proton pump (H+/K±ATPase) in the parietal cells of the stomach, reducing the secretion of gastric acid . The stable isotope labeling allows for precise tracking and quantification of the compound in biological systems, providing valuable insights into its pharmacokinetics and metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxyomeprazole sodium: The non-labeled version of the compound.
Omeprazole: The parent compound, widely used as a proton pump inhibitor.
5-Hydroxyomeprazole-d3: Another deuterated analog of 5-Hydroxyomeprazole.
Uniqueness
5-Hydroxyomeprazole-13C,d2 (sodium) is unique due to its dual labeling with carbon-13 and deuterium. This dual labeling enhances its utility in metabolic and pharmacokinetic studies, providing more detailed and accurate data compared to non-labeled or singly labeled compounds .
Propriétés
Formule moléculaire |
C17H18N3NaO4S |
|---|---|
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
sodium;dideuterio-[4-methoxy-6-[(6-methoxy-1H-benzimidazol-2-yl)sulfinylmethyl]-5-methylpyridin-3-yl]methanolate |
InChI |
InChI=1S/C17H18N3O4S.Na/c1-10-15(18-7-11(8-21)16(10)24-3)9-25(22)17-19-13-5-4-12(23-2)6-14(13)20-17;/h4-7H,8-9H2,1-3H3,(H,19,20);/q-1;+1/i8D2,17+1; |
Clé InChI |
VZCHYRCJHZQAPP-DHMCOIFHSA-N |
SMILES isomérique |
[2H]C([2H])(C1=CN=C(C(=C1OC)C)CS(=O)[13C]2=NC3=C(N2)C=C(C=C3)OC)[O-].[Na+] |
SMILES canonique |
CC1=C(C(=CN=C1CS(=O)C2=NC3=C(N2)C=C(C=C3)OC)C[O-])OC.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[(2S)-2-[2-[4-(1-benzothiophen-4-yl)piperazin-1-yl]ethyl]pyrrolidin-1-yl]sulfonylisoquinoline](/img/structure/B12368033.png)
![N-[2-(3-but-3-ynyldiazirin-3-yl)ethyl]-4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanamide](/img/structure/B12368036.png)






